2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Overview
Description
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is an organic compound with the molecular formula C11H9F3N2O and a molecular weight of 242.20 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with cyanoacetic acid or its derivatives. One common method includes the following steps:
Reaction of 4-(trifluoromethyl)benzylamine with cyanoacetic acid: This reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Condensation reactions: Reagents such as aldehydes, ketones, and acidic or basic catalysts are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substituted derivatives: Various substituted derivatives can be formed through nucleophilic substitution.
Heterocyclic compounds: Condensation reactions can yield heterocyclic compounds with potential biological activity.
Amines: Reduction of the cyano group results in the formation of primary amines.
Scientific Research Applications
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: This compound is structurally similar but lacks the benzyl group.
Leflunomide Impurity 8: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRNPZHLOULGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594755 | |
Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566926-08-7 | |
Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.